Vivianite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

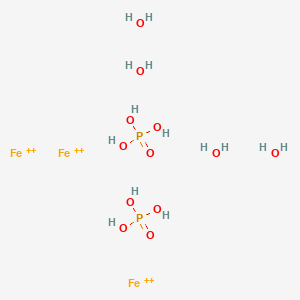

Vivianite is a hydrated iron phosphate mineral with the chemical formula Fe₃(PO₄)₂·8H₂O. It is known for its striking blue to blue-green color, which can change to dark blue or black upon oxidation. This compound is often found in association with iron ore deposits, swamps, bogs, and other water-rich environments. It was named after John Henry Vivian, a British industrialist and mine owner .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vivianite can be synthesized through various methods, including the microbial reduction of ferrihydrite in the presence of phosphate ions. This process involves the use of dissimilatory iron-reducing bacteria, which facilitate the reduction of ferric iron to ferrous iron, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced from anaerobically digested sewage sludge. The addition of magnetic biochar to the sludge enhances the recovery of phosphorus as this compound. The process involves hydrothermal pretreatment and anaerobic digestion, optimizing conditions such as digestion time and temperature to maximize this compound formation .

Analyse Des Réactions Chimiques

Types of Reactions: Vivianite undergoes several types of chemical reactions, including oxidation, reduction, and precipitation. The oxidation of this compound involves the conversion of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), leading to a change in color from blue to dark blue or black .

Common Reagents and Conditions:

Oxidation: Exposure to oxygen or other oxidizing agents.

Reduction: Microbial reduction using dissimilatory iron-reducing bacteria.

Precipitation: Formation in the presence of phosphate ions under anaerobic conditions.

Major Products Formed:

Oxidation: Metathis compound (oxidized form of this compound).

Reduction: Formation of this compound from ferrihydrite and phosphate ions

Applications De Recherche Scientifique

Vivianite has a wide range of scientific research applications across various fields:

Chemistry:

Phosphorus Recovery: this compound is used to recover phosphorus from wastewater, addressing both phosphorus shortage and pollution.

Biology:

Microbial Studies: The formation of this compound through microbial reduction provides insights into microbial iron reduction processes.

Medicine:

Forensic Science: this compound encrustation on skeletal remains can provide information about burial environments and post-mortem changes.

Industry:

Mécanisme D'action

The mechanism of action of vivianite involves its dissolution and oxidation processes. Under anoxic conditions, this compound dissolves through a defect-driven mechanism, with dissolution rates influenced by pH and temperature. The oxidation of ferrous iron (Fe²⁺) in this compound involves the conversion of water ligands to hydroxide ions, leading to the collapse of the this compound structure and further oxidation .

Comparaison Avec Des Composés Similaires

- Pakhomovskyite (Co₃(PO₄)₂·8H₂O)

- Erythrite (Co₃(AsO₄)₂·8H₂O)

Vivianite’s unique properties and diverse applications make it a valuable compound in various scientific and industrial fields.

Propriétés

Numéro CAS |

14567-67-0 |

|---|---|

Formule moléculaire |

Fe3H14O12P2+6 |

Poids moléculaire |

435.59 g/mol |

Nom IUPAC |

iron(2+);phosphoric acid;tetrahydrate |

InChI |

InChI=1S/3Fe.2H3O4P.4H2O/c;;;2*1-5(2,3)4;;;;/h;;;2*(H3,1,2,3,4);4*1H2/q3*+2;;;;;; |

Clé InChI |

XUGKISOGTYVYEG-UHFFFAOYSA-N |

SMILES canonique |

O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.[Fe+2].[Fe+2].[Fe+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)